molecular formula C17H17N3O5 B2718438 3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034383-98-5

3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2718438
CAS No.: 2034383-98-5
M. Wt: 343.339
InChI Key: YABGFZRKLACFRW-UHFFFAOYSA-N
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Description

3-[1-(6-Methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione ( 2034383-98-5) is a high-purity chemical compound with a molecular formula of C17H17N3O5 and a molecular weight of 343.33 g/mol. This complex molecule features a pyrrolidine core linked to a 6-methoxyindole carbonyl group and an oxazolidine-2,4-dione moiety, creating a multifunctional scaffold for advanced medicinal chemistry and drug discovery research . Compounds incorporating oxazolidine-2,4-dione and pyrrolidine structures are of significant interest in pharmaceutical development. Oxazolidine derivatives are recognized as versatile synthons in organic synthesis and are investigated for their potential biological activities . The specific stereochemistry and substitution pattern of this molecule make it a valuable intermediate for constructing more complex, biologically relevant structures. Its calculated properties include a topological polar surface area of approximately 91.9 Ų and an XLogP3 value of 1.5, which provide insight into its potential pharmacokinetic characteristics . This product is intended for research purposes only and is not designed for human therapeutic or veterinary applications. Researchers can utilize this compound as a key building block in the synthesis of novel heterocyclic compounds, for screening against biological targets, or as a standard in analytical studies.

Properties

IUPAC Name

3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-24-12-3-2-10-6-14(18-13(10)7-12)16(22)19-5-4-11(8-19)20-15(21)9-25-17(20)23/h2-3,6-7,11,18H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABGFZRKLACFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis . The pyrrolidine ring can be introduced via cyclization reactions, and the oxazolidine-2,4-dione moiety can be formed through cyclization of amino acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols .

Mechanism of Action

The mechanism of action of 3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Vinclozolin
  • Structure : (RS)-3-(3,5-Dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione.
  • Key Differences :
    • Substituents: Vinclozolin has a 3,5-dichlorophenyl group instead of the 6-methoxyindole-pyrrolidine moiety.
    • Bioactivity: Acts as a contact fungicide by inhibiting fungal spore formation. The dichlorophenyl group enhances lipophilicity, favoring membrane penetration .
  • Molecular Weight : 286.11 g/mol (vs. ~368.34 g/mol for the target compound).
  • Applications: Registered for agricultural use until 1998, now restricted due to environmental concerns .
3-[1-(Naphthalene-1-Carbonyl)Pyrrolidin-3-Yl]-1,3-Oxazolidine-2,4-Dione
  • Structure : Features a naphthalene-1-carbonyl group attached to the pyrrolidine ring (CAS 2034314-57-1).
  • Key Differences :
    • Aromatic Substituent: Naphthalene provides extended π-conjugation, increasing hydrophobicity compared to the methoxyindole group.
    • Molecular Weight**: 324.33 g/mol (lower than the target compound due to the absence of the methoxyindole).
  • Implications : The naphthalene group may improve stacking interactions in protein binding but reduce solubility .
Pyrroloindole Alkaloid Intermediates
  • Example : (±)-1-(2-(1H-Indol-3-yl)ethyl)-2-allyl-5-oxopyrrolidine-2-carbaldehyde (14a).
  • Key Differences: Core Structure: Lacks the oxazolidine-dione ring; instead, a pyrrolidinone scaffold is present. Functional Groups: The allyl and aldehyde groups suggest reactivity in further synthetic steps, unlike the stabilized dione system .
  • Applications : Intermediate in alkaloid synthesis, highlighting the role of indole-pyrrolidine motifs in natural product-inspired drug design .

Mechanistic Insights

  • Indole vs. Phenyl Groups : The 6-methoxyindole in the target compound may engage in π-π stacking and hydrogen bonding (via NH and methoxy groups), whereas dichlorophenyl groups in vinclozolin rely on hydrophobic and halogen-bonding interactions .
  • Pyrrolidine Linker : The pyrrolidine ring introduces stereochemical complexity, which could influence enantioselective interactions with biological targets .

Biological Activity

3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that combines features from indole, pyrrolidine, and oxazolidine structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of 3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves several steps:

  • Preparation of Indole Derivative : Starting with the synthesis of the indole nucleus using methods like Fischer indole synthesis.
  • Formation of Pyrrolidine Ring : The introduction of the pyrrolidine moiety through cyclization reactions.
  • Oxazolidine Formation : Finally, the formation of the oxazolidine ring through condensation reactions involving carbonyl compounds.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione have shown low minimum inhibitory concentrations (MIC) against various bacteria:

Compound Target Bacteria MIC (µg/mL)
3kStaphylococcus aureus (MRSA)1.0
3kStaphylococcus epidermidis7.80
3kEscherichia coliInactive

These results highlight the potential of this compound in treating infections caused by resistant bacterial strains.

Anticancer Activity

Studies have demonstrated that similar indole derivatives possess anticancer properties. For example:

  • Compounds derived from indoles have been tested against various cancer cell lines such as A549 (lung cancer) and showed preferential suppression of rapidly dividing cells compared to normal fibroblasts .

A notable study reported that certain indole derivatives exhibited significant antiproliferative activity across multiple cancer cell lines, indicating their potential as anticancer agents.

The biological activities of 3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Indole derivatives often inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Interaction with DNA : Some studies suggest that these compounds may intercalate with DNA or interfere with its replication processes.
  • Modulation of Signaling Pathways : They can influence various signaling pathways related to inflammation and tumor growth.

Case Studies

Several case studies have illustrated the efficacy of compounds structurally related to 3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione:

Study on Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial effects of several indole derivatives against Mycobacterium tuberculosis and other pathogens. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity .

Study on Anticancer Properties

Another research article focused on the cytotoxic effects of indole derivatives on various cancer cell lines. It was found that specific modifications led to increased potency against A549 cells while maintaining low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione?

  • Methodological Answer : Synthesis optimization requires attention to:

  • Catalyst selection : Palladium or copper catalysts are often used for coupling reactions involving indole or oxazolidinone moieties .
  • Solvent choice : Polar aprotic solvents like DMF or toluene improve reaction efficiency, particularly during cyclization steps .
  • Temperature control : Reactions involving pyrrolidine intermediates may require temperatures between 50–80°C to prevent side reactions .
  • Purity assessment : Use HPLC or LC-MS to monitor reaction progress and isolate high-purity intermediates .

Q. How can researchers address challenges in structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : For resolving polymorphic forms or ambiguous stereochemistry, single-crystal X-ray diffraction is critical. Pre-screening via powder XRD can identify crystalline phases .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the presence of the methoxyindole carbonyl group and oxazolidine-dione ring. 2D techniques (e.g., COSY, HSQC) clarify connectivity in the pyrrolidine moiety .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for detecting trace impurities .

Q. What experimental strategies are recommended for evaluating biological activity?

  • Methodological Answer :

  • In vitro assays : Screen for kinase inhibition (e.g., using ATP-competitive assays) due to structural similarity to oxazolidinone-based inhibitors .
  • Structure-activity relationship (SAR) : Systematically modify the methoxyindole or pyrrolidine substituents to assess their impact on target binding .
  • Cytotoxicity profiling : Use cell viability assays (e.g., MTT) in parallel with activity screens to identify selective compounds .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Quantum chemical calculations : Predict solubility and logP values using density functional theory (DFT) to optimize lipophilicity .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives with stronger binding affinities .
  • ADMET prediction : Tools like SwissADME can forecast metabolic stability and toxicity risks early in development .

Q. How should researchers resolve contradictions in reported solubility or bioactivity data across studies?

  • Methodological Answer :

  • Replicate conditions : Standardize solvent systems (e.g., DMSO concentration) and temperature during solubility testing to minimize variability .
  • Advanced analytics : Use differential scanning calorimetry (DSC) to detect polymorphic forms that may alter solubility or stability .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for batch-to-batch variability in compound purity .

Q. What novel synthetic routes could bypass current yield limitations in large-scale production?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors may improve control over exothermic steps (e.g., indole coupling) and reduce side products .
  • Enzymatic catalysis : Explore lipases or oxidoreductases for stereoselective synthesis of the pyrrolidine ring .
  • Microwave-assisted synthesis : Accelerate cyclization steps while maintaining high yields (>80%) under controlled microwave irradiation .

Q. What are the challenges in crystallizing this compound for structural studies, and how can they be mitigated?

  • Methodological Answer :

  • Solvent screening : Use high-throughput vapor diffusion (e.g., sitting-drop method) with mixed solvents (e.g., ethanol/water) to induce nucleation .
  • Additive screening : Introduce small molecules (e.g., glycerol) to stabilize crystal lattice formation .
  • Low-temperature crystallization : Slow cooling (-20°C) in non-polar solvents (e.g., hexane) may yield larger, higher-quality crystals .

Q. How can researchers design SAR studies to elucidate the role of the 6-methoxyindole substituent?

  • Methodological Answer :

  • Isosteric replacements : Substitute the methoxy group with halogens (e.g., Cl, F) or methyl groups to assess electronic effects .
  • Pharmacophore mapping : Use computational tools to determine whether the methoxy group contributes to hydrogen bonding or steric hindrance .
  • Proteolysis-targeting chimeras (PROTACs) : Link the compound to E3 ligase ligands to study target degradation efficiency in cellular models .

Methodological Notes

  • Data Validation : Cross-reference spectral data (NMR, MS) with published analogs (e.g., indole-oxazolidinone hybrids) to confirm structural assignments .
  • Safety Protocols : Follow guidelines for handling reactive intermediates (e.g., acyl chlorides) and use inert atmospheres (N2_2) during sensitive steps .
  • Storage Stability : Store the compound under argon at -20°C to prevent oxidation of the oxazolidine-dione ring .

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